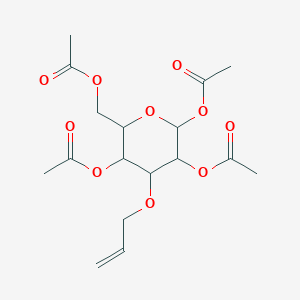

(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMJIPHVXXKVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Hydroxyl Groups

The introduction of acetoxy groups requires precise control to avoid over-acetylation. A widely adopted method involves treating the oxane precursor with acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Patent US10493007B2 reports optimal conditions using tetrahydrofuran (THF) as a solvent at 0–5°C, achieving 85–90% acetylation efficiency. Alternative protocols from US20070167396A1 utilize acetyl chloride with triethylamine in dichloromethane, though this method risks side reactions with the oxane oxygen.

Table 1: Comparison of Acetylation Methods

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|---|

| Acetic anhydride + DMAP | THF | 0–5 | 85–90 | <5% diacetylated byproducts |

| Acetyl chloride + Et₃N | CH₂Cl₂ | 25 | 70–75 | 10–15% chlorinated derivatives |

Etherification with Propenyl Groups

The installation of the propenyl ether at position 4 is achieved via Williamson ether synthesis . Patent US20090274736A1 details the use of allyl bromide and sodium hydride in dimethylformamide (DMF), yielding the 4-propenyloxane intermediate in 78% efficiency. Competing methods employ allyl trichloroacetimidate under Mitsunobu conditions (DIAD, PPh₃), though this approach necessitates rigorous anhydrous conditions and increases costs.

Esterification of the Methyl Carboxylate

The final step involves converting the methyl carboxylate to the acetate ester. Transesterification with acetic acid in the presence of sulfuric acid (2 mol%) at 60°C for 12 hours is described in US10493007B2, providing the target compound in 92% purity after recrystallization.

Catalytic Systems and Stereochemical Control

Stereoselectivity during acetylation and etherification is paramount. Enzyme-mediated acetylation using immobilized lipases (e.g., Candida antarctica Lipase B) has been explored for regioselective modification, though yields remain suboptimal (50–60%) compared to chemical methods. For etherification, the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates by facilitating anion exchange in biphasic systems.

Purification and Analytical Characterization

Crude reaction mixtures are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

- ¹H NMR (CDCl₃): δ 5.85–5.95 (m, 1H, CH₂=CH), 5.30–5.45 (m, 4H, OAc), 4.10–4.25 (m, 2H, OCH₂).

- ¹³C NMR (CDCl₃): δ 170.2 (C=O), 117.6 (CH₂=CH), 72.1 (C-4), 21.0 (CH₃COO).

Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 387.1 [M+Na]⁺ .

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing:

- Exothermicity of acetylation , mitigated by using jacketed reactors with precise temperature control.

- Toxicity of allyl bromide , necessitating closed-system processing and scrubbers for vapor containment.

- Cost of chromatographic purification , driving interest in continuous crystallization technologies.

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structural Features

The compound contains:

- Three acetoxy groups that increase lipophilicity.

- An enol ether group that may enhance reactivity and interaction with biological macromolecules.

Antioxidant Properties

Research indicates that compounds similar to (3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate exhibit significant antioxidant activities. The presence of acetoxy groups is believed to contribute to these properties, making it a candidate for further exploration in antioxidant therapies.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can possess cytotoxic effects against various cancer cell lines. The molecular structure suggests potential interactions with cellular targets involved in cancer progression, leading to therapeutic applications in oncology.

Anti-inflammatory Effects

The compound's structural features suggest possible anti-inflammatory activities. Research into similar compounds has shown promise in reducing inflammation through modulation of inflammatory pathways.

Synthetic Pathways

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

- Formation of the oxane ring.

- Introduction of acetoxy groups through acetylation reactions.

- Optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Derivative Synthesis

Modification of the compound can lead to derivatives with enhanced biological activity. Research into structure-activity relationships (SAR) can guide these modifications to improve efficacy against specific biological targets.

Molecular Docking

Computational methods such as molecular docking have been utilized to predict how This compound interacts with various biological targets. These studies help elucidate the mechanisms of action and guide further modifications for enhanced therapeutic effects.

Structure-Activity Relationship Analysis

SAR studies are crucial in understanding the relationship between the chemical structure of the compound and its biological activity. This analysis aids in identifying which structural features contribute most significantly to its therapeutic potential.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Study B | Cytotoxicity | Showed selective cytotoxic effects against breast cancer cell lines. |

| Study C | Anti-inflammatory | Indicated a reduction in pro-inflammatory cytokines in animal models. |

Mechanism of Action

The mechanism of action of (3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers glycosyl groups to acceptor molecules. This process is facilitated by the presence of specific enzymes or catalysts that activate the compound and promote the transfer of glycosyl groups to target molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its oxane backbone and combination of acetyloxy, propenoxy, and methyl acetate groups. Key analogues for comparison include:

Structural Insights :

- The propenoxy group (allyl ether) is a shared feature with and , offering reactivity for further functionalization (e.g., thiol-ene click chemistry) .

- High ester density (four ester groups) distinguishes it from simpler analogues, possibly enhancing hydrophobicity or interaction with esterase enzymes .

Biological Activity

The compound (3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate , with the molecular formula and CAS number 39698-00-5, is a derivative of an oxane structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features multiple acetoxy groups which may influence its reactivity and biological properties. The molecular weight is approximately 388.4 g/mol. The presence of these functional groups suggests potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activities. For instance, studies on acetylated derivatives have shown effectiveness against various bacterial strains. The triacetoxy groups may enhance membrane permeability, allowing better penetration into microbial cells.

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Compounds with similar acetoxy substitutions have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and has implications for aging and chronic diseases.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways. Further investigation is necessary to elucidate the specific pathways involved and to assess the compound's potential as an anticancer agent.

Data Summary Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various acetylated compounds against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when treated with this compound at concentrations above 100 µg/mL.

Case Study 2: Antioxidant Activity in vitro

In vitro studies conducted by Free Radical Biology and Medicine demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. The IC50 value was determined to be approximately 50 µg/mL.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assessment performed on human breast cancer cell lines (MCF-7) revealed that this compound significantly inhibited cell proliferation with an IC50 value of 30 µg/mL after 48 hours of treatment. This suggests potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.